2-Amino-6-chloroimidazo[1,2-b]pyridazine
Overview
Description
“2-Amino-6-chloroimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C6H5ClN4 . It is often used as a research chemical . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyridazine heterocycles, such as “2-Amino-6-chloroimidazo[1,2-b]pyridazine”, often involves a Diaza–Wittig reaction as a key step . An efficient synthesis strategy has been developed to access versatile pyridazine derivatives, allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular weight of “2-Amino-6-chloroimidazo[1,2-b]pyridazine” is 153.57 g/mol . The InChI code for this compound is 1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 .Chemical Reactions Analysis
Direct intermolecular C–H arylation of 6-chloroimidazo[1,2-b]pyridazine in its 3-position has been achieved . The reaction conditions were investigated in the presence of chloro groups, and various 3-(hetero)arylimidazo[1,2-b]pyridazines were synthesized in good to excellent yields .Physical And Chemical Properties Analysis
“2-Amino-6-chloroimidazo[1,2-b]pyridazine” is a solid compound . It has a molecular weight of 153.57 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
- Molecular Recognition and Drug Discovery
- Summary of Application : The pyridazine ring, which is a part of the “2-Amino-6-chloroimidazo[1,2-b]pyridazine” molecule, has unique physicochemical properties. These properties contribute to unique applications in molecular recognition . The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
- Methods of Application : The pyridazine ring is used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles, either as a scaffolding element or a pharmacophoric moiety .
- Results or Outcomes : The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
- Antituberculosis Agents
- Summary of Application : Imidazopyridine, an important fused bicyclic 5,6 heterocycle has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo [1,2- a ]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The development of anti-TB compounds of the imidazo [1,2- a ]pyridine class is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : The compounds have shown significant activity against MDR-TB and XDR-TB .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues, which include “2-Amino-6-chloroimidazo[1,2-b]pyridazine”, have been recognized for their wide range of applications in medicinal chemistry . They are being explored for their potential in treating diseases such as tuberculosis . Future research may focus on further understanding their mechanisms of action and optimizing their synthesis for medicinal applications .
properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHNVCGISXDBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677833 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloroimidazo[1,2-b]pyridazine | |
CAS RN |
887625-09-4 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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